4-[(1-Ethyl-6-hydroxy-2,4-dioxopyrimidin-5-yl)methylideneamino]benzenesulfonamide
Overview
Description
4-[(1-Ethyl-6-hydroxy-2,4-dioxopyrimidin-5-yl)methylideneamino]benzenesulfonamide is a complex organic compound with a unique structure that combines a pyrimidine ring with a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Ethyl-6-hydroxy-2,4-dioxopyrimidin-5-yl)methylideneamino]benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine ring and the benzenesulfonamide group separately, followed by their coupling. Common synthetic routes include:
Formation of the Pyrimidine Ring: This can be achieved through the reaction of ethyl acetoacetate with urea under acidic conditions to form 1-ethyl-6-hydroxy-2,4-dioxopyrimidine.
Preparation of Benzenesulfonamide: This involves the reaction of sulfanilamide with appropriate reagents to introduce the desired substituents.
Coupling Reaction: The final step involves the condensation of the pyrimidine derivative with the benzenesulfonamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Ethyl-6-hydroxy-2,4-dioxopyrimidin-5-yl)methylideneamino]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrimidine ring can be oxidized to form a ketone.
Reduction: The imine group can be reduced to form an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
4-[(1-Ethyl-6-hydroxy-2,4-dioxopyrimidin-5-yl)methylideneamino]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(1-Ethyl-6-hydroxy-2,4-dioxopyrimidin-5-yl)methylideneamino]benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to the disruption of essential biological processes in bacteria, resulting in their death.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Pyrimethamine: A pyrimidine derivative used as an antimalarial drug.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
Uniqueness
4-[(1-Ethyl-6-hydroxy-2,4-dioxopyrimidin-5-yl)methylideneamino]benzenesulfonamide is unique due to its combined pyrimidine and sulfonamide structure, which may confer distinct biological activities and chemical reactivity compared to its individual components or similar compounds.
Properties
IUPAC Name |
4-[(1-ethyl-6-hydroxy-2,4-dioxopyrimidin-5-yl)methylideneamino]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O5S/c1-2-17-12(19)10(11(18)16-13(17)20)7-15-8-3-5-9(6-4-8)23(14,21)22/h3-7,19H,2H2,1H3,(H2,14,21,22)(H,16,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAHUEDCXVIOAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=O)NC1=O)C=NC2=CC=C(C=C2)S(=O)(=O)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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